molecular formula C6H10Cl2O4 B15290271 1,6-Dichloro-1,6-dideoxy-d-fructofuranose

1,6-Dichloro-1,6-dideoxy-d-fructofuranose

Cat. No.: B15290271
M. Wt: 217.04 g/mol
InChI Key: DPQRLGLZWCGBGE-VRPWFDPXSA-N
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Description

(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is a synthetic organic compound characterized by its tetrahydrofuran ring structure with chloromethyl and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol typically involves the chloromethylation of a suitable tetrahydrofuran precursor. One common method includes the reaction of tetrahydrofuran-2,3,4-triol with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chloromethyl groups can be reduced to methyl groups.

    Substitution: The chloromethyl groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of tetrahydrofuran-2,3,4-trione derivatives.

    Reduction: Formation of tetrahydrofuran-2,3,4-trimethyl derivatives.

    Substitution: Formation of tetrahydrofuran derivatives with various functional groups replacing the chloromethyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

This compound may be explored for its potential biological activity, such as antimicrobial or anticancer properties, due to its unique structure.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for drug development, particularly for targeting specific enzymes or receptors.

Industry

In materials science, (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol could be used in the synthesis of polymers or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action for (3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, in a biological context, it might interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S,5S)-2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triol: Similar structure but with hydroxymethyl groups instead of chloromethyl groups.

    (3S,4S,5S)-2,5-Bis(methyl)tetrahydrofuran-2,3,4-triol: Similar structure but with methyl groups instead of chloromethyl groups.

Uniqueness

(3S,4S,5S)-2,5-Bis(chloromethyl)tetrahydrofuran-2,3,4-triol is unique due to the presence of chloromethyl groups, which provide distinct reactivity compared to hydroxymethyl or methyl groups. This allows for specific chemical transformations that are not possible with its analogs.

Properties

Molecular Formula

C6H10Cl2O4

Molecular Weight

217.04 g/mol

IUPAC Name

(3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C6H10Cl2O4/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,9-11H,1-2H2/t3-,4-,5+,6?/m1/s1

InChI Key

DPQRLGLZWCGBGE-VRPWFDPXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(CCl)O)O)O)Cl

Canonical SMILES

C(C1C(C(C(O1)(CCl)O)O)O)Cl

Origin of Product

United States

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